molecular formula C4H5N3 B13075008 5-ethenyl-1H-1,2,4-triazole CAS No. 61230-89-5

5-ethenyl-1H-1,2,4-triazole

Cat. No.: B13075008
CAS No.: 61230-89-5
M. Wt: 95.10 g/mol
InChI Key: BFPBKEWLBZWGPQ-UHFFFAOYSA-N
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Description

3-Ethenyl-4H-1,2,4-triazole is a nitrogen-containing heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and significant biological activities. The presence of three nitrogen atoms in the five-membered ring structure of triazoles imparts unique characteristics to these compounds, making them valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 3-Ethenyl-4H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of secondary amides with hydrazides followed by cyclodehydration can yield 1,2,4-triazoles . Industrial production methods often utilize microwave-induced cyclodehydration and triflic anhydride activation to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Ethenyl-4H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating the binding of the compound to enzymes and receptors. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

3-Ethenyl-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: Another isomer of triazole with a different arrangement of nitrogen atoms.

    Fluconazole: A well-known antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal drug with a triazole moiety.

Properties

CAS No.

61230-89-5

Molecular Formula

C4H5N3

Molecular Weight

95.10 g/mol

IUPAC Name

5-ethenyl-1H-1,2,4-triazole

InChI

InChI=1S/C4H5N3/c1-2-4-5-3-6-7-4/h2-3H,1H2,(H,5,6,7)

InChI Key

BFPBKEWLBZWGPQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=NN1

Origin of Product

United States

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